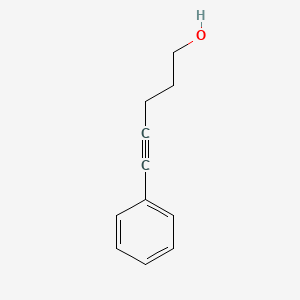

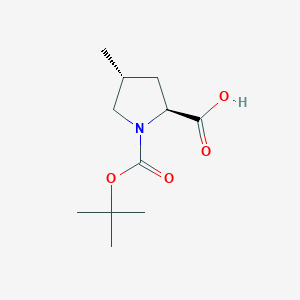

5-Phenyl-4-pentyn-1-ol

概要

説明

科学的研究の応用

Preparation of 3-pent-4-ynyloxy phthalonitrile

5-Phenyl-4-pentyn-1-ol is used in the preparation of 3-pent-4-ynyloxy phthalonitrile . This compound is a key intermediate in the synthesis of various organic compounds.

Stereoselective Total Synthesis of Antimicrobial Marine Metabolites

This compound plays an important role as a starting reagent in the stereoselective total synthesis of antimicrobial marine metabolites, ieodomycin A and B . These metabolites have shown promising antimicrobial properties.

Ring-Opening Polymerization Reactions

5-Phenyl-4-pentyn-1-ol is widely utilized in ring-opening polymerization reactions . This process is crucial in the production of various types of polymers.

Endo- and Exo-Cycloisomerization Studies

The compound has been used in the study of the mechanism of (THF)W (CO) 5 -promoted endo- and exo-cycloisomerization of 4-pentyn-1-ol . This research contributes to the understanding of cycloisomerization reactions, which are important in organic synthesis.

Solvent Properties

Due to its chemical structure, 5-Phenyl-4-pentyn-1-ol can act as a solvent in certain chemical reactions . Its unique properties can influence the course of these reactions.

Material Science Applications

The ability of 5-Phenyl-4-pentyn-1-ol to undergo polymerization makes it useful in material science applications . It can be used in the production of various materials with unique properties.

Safety and Hazards

作用機序

Target of Action

It’s structurally similar compound, 4-pentyn-1-ol, is known to be used as a reactant in the synthesis of (+)-serinolamide a, a cannabinoid cb1 receptor agonist . This suggests that 5-Phenyl-4-pentyn-1-ol might also interact with similar targets.

Mode of Action

4-pentyn-1-ol, a structurally similar compound, is known to undergo cycloisomerization . It’s plausible that 5-Phenyl-4-pentyn-1-ol might exhibit similar chemical behavior.

Action Environment

The action of 5-Phenyl-4-pentyn-1-ol can be influenced by various environmental factors. For instance, it’s known to be light-sensitive , suggesting that exposure to light might affect its stability and efficacy. Additionally, safety data indicates that it forms explosive mixtures with air on intense heating , implying that temperature could also influence its stability.

特性

IUPAC Name |

5-phenylpent-4-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBCRIBCSOQZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456496 | |

| Record name | 5-phenyl-4-pentyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-4-pentyn-1-ol | |

CAS RN |

24595-58-2 | |

| Record name | 5-phenyl-4-pentyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5-Phenyl-4-pentyn-1-ol in the context of the research article?

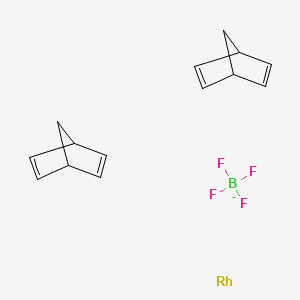

A1: 5-Phenyl-4-pentyn-1-ol serves as a model substrate to investigate the efficiency and stereoselectivity of a specific copper(I) catalyst in intramolecular hydroalkoxylation reactions []. This reaction involves the addition of the alcohol (–OH) group across the carbon-carbon triple bond within the same molecule, leading to the formation of a cyclic ether product.

Q2: What is the outcome of reacting 5-Phenyl-4-pentyn-1-ol with the copper(I) catalyst mentioned in the study?

A2: The reaction of 5-Phenyl-4-pentyn-1-ol with (IPr)Cu(Me) (IPr = 1,3-bis(2,6-diisopropylphenyl)-imidazol-2-ylidene) catalyst yields (Z)-2-benzylidene-tetrahydrofuran as the major product []. This highlights the catalyst's ability to promote cyclization with high stereoselectivity, favoring the formation of the (Z)-isomer.

Q3: What insights do the experimental and computational studies provide about the reaction mechanism?

A3: The proposed mechanism, supported by both experimental and DFT calculations, suggests that the reaction proceeds through a two-step process []. Initially, the alkyne group of 5-Phenyl-4-pentyn-1-ol inserts into the Cu–O bond of the copper-alkoxide intermediate. This is followed by protonolysis upon reaction with another molecule of 5-Phenyl-4-pentyn-1-ol, releasing the cyclic ether product and regenerating the active catalyst.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl[2-(methylamino)ethyl]amine](/img/structure/B1279082.png)

![(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B1279105.png)